molecular formula C12H7F2NO B11886316 1-Cyano-2-(difluoromethoxy)naphthalene

1-Cyano-2-(difluoromethoxy)naphthalene

Cat. No.: B11886316
M. Wt: 219.19 g/mol
InChI Key: DILCZXZMJVLKPV-UHFFFAOYSA-N
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Description

1-Cyano-2-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H7F2NO It is a derivative of naphthalene, where a cyano group (-CN) and a difluoromethoxy group (-OCF2H) are substituted at the 1 and 2 positions, respectively

Preparation Methods

The synthesis of 1-Cyano-2-(difluoromethoxy)naphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene as the core structure.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a reaction involving difluoromethyl ether and a suitable base.

Chemical Reactions Analysis

1-Cyano-2-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 1-amino-2-(difluoromethoxy)naphthalene.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.

Mechanism of Action

The mechanism of action of 1-Cyano-2-(difluoromethoxy)naphthalene involves its interaction with molecular targets through its electron-withdrawing cyano group and the difluoromethoxy group. These functional groups influence the compound’s electronic properties, making it suitable for applications in organic electronics. The cyano group enhances electron mobility, while the difluoromethoxy group contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

1-Cyano-2-(difluoromethoxy)naphthalene can be compared with other cyano-substituted naphthalene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electron-withdrawing effects and stability, making it particularly useful in organic electronics and material science applications.

Biological Activity

1-Cyano-2-(difluoromethoxy)naphthalene is an organic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and organic electronics. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene backbone with a cyano group (-CN) at the 1-position and a difluoromethoxy group (-OCFH) at the 2-position. The presence of these functional groups enhances its reactivity and bioactivity. The molecular formula is CHFNO, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

Mechanisms of Biological Activity

Research indicates that this compound exhibits anticancer properties , particularly through the following mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) .
  • Interaction with Biological Molecules : The compound interacts with glutathione, a key antioxidant in cells. This interaction may alter its pharmacokinetics and toxicity profiles, which is crucial for understanding its therapeutic potential .

Anticancer Activity

A study highlighted the compound's ability to inhibit tumor growth in vitro. It was found to induce apoptosis in human cancer cell lines through the activation of specific cellular pathways involved in cell survival and death .

Toxicological Profile

The toxicity profile of this compound has been evaluated in various studies. It has been noted that while the compound shows promising bioactivity, its interactions with biological systems necessitate careful evaluation to avoid adverse effects .

Case Study 1: Naphthalene Poisoning

While not directly involving this compound, case studies involving naphthalene highlight the potential risks associated with similar compounds. A notable case described a 29-year-old female who ingested naphthalene balls and developed methaemoglobinemia and acute kidney injury. This case underscores the importance of understanding the toxicological aspects when dealing with naphthalene derivatives .

Case Study 2: Accidental Ingestion

Another case involved a 15-year-old boy who accidentally ingested a naphthalene ball, leading to severe hemolysis and methaemoglobinemia. The management included intravenous treatments that highlight the need for awareness regarding compounds related to naphthalene .

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally similar to this compound, highlighting their unique aspects:

Compound NameStructural FeaturesUnique Aspects
1-Cyano-3-(difluoromethoxy)naphthaleneSimilar structure but with difluoromethoxy at the 3-positionDifferent electronic properties due to substitution position
1-Cyano-2-(trifluoromethoxy)naphthaleneContains trifluoromethoxy instead of difluoromethoxyEnhanced electron-withdrawing effects
1-Cyano-2-methyl-naphthaleneMethyl group instead of difluoromethylLess lipophilic than the difluoromethyl variant
1-Cyano-2-fluoronaphthaleneFluoro group instead of difluoromethylMay exhibit different electronic properties
2-DifluoromethylnaphthaleneNo cyano groupPrimarily used in material science

Properties

Molecular Formula

C12H7F2NO

Molecular Weight

219.19 g/mol

IUPAC Name

2-(difluoromethoxy)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H7F2NO/c13-12(14)16-11-6-5-8-3-1-2-4-9(8)10(11)7-15/h1-6,12H

InChI Key

DILCZXZMJVLKPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)OC(F)F

Origin of Product

United States

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